Selpercatinib

Kinase Selectivity TRK Inhibition Off-Target Effects

Multi-kinase inhibitors cause off-target toxicity and poor CNS penetration in RET-driven cancers. Selpercatinib solves this as a first-in-class selective RET inhibitor. • 72% PFS risk reduction vs cabozantinib/vandetanib (HR 0.28) • 93% intracranial ORR in RET-fusion NSCLC with brain metastases • TRK-sparing profile reduces neurological off-target effects vs pralsetinib Supplied with HPLC/NMR documentation. Global B2B shipping.

Molecular Formula C29H31N7O3
Molecular Weight 525.6 g/mol
CAS No. 2152628-33-4
Cat. No. B610774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelpercatinib
CAS2152628-33-4
SynonymsSelpercatinib
Molecular FormulaC29H31N7O3
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O
InChIInChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3
InChIKeyXIIOFHFUYBLOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Selpercatinib Baseline Overview


Selpercatinib (LOXO-292, Retevmo) is an orally administered, highly selective small-molecule kinase inhibitor targeting wild-type and mutated rearranged during transfection (RET) receptor tyrosine kinase isoforms [1]. It is a first-in-class selective RET inhibitor with demonstrated central nervous system (CNS) penetration and is approved for the treatment of adult and pediatric patients with RET-altered non-small cell lung cancer (NSCLC), medullary thyroid cancer (MTC), thyroid cancer, and other solid tumors [2]. Unlike multi-kinase inhibitors previously used in RET-driven malignancies, selpercatinib was specifically designed to potently inhibit RET while minimizing off-target kinase inhibition [1].

RET-selective kinase inhibition for pathway studies
CNS-penetrant probe for intracranial tumor models
Designed to minimize off-target kinase effects

Selpercatinib Differentiation & Substitution


RET-targeted therapies comprise a heterogeneous class including multi-kinase inhibitors (vandetanib, cabozantinib) and selective RET inhibitors (selpercatinib, pralsetinib), each with distinct selectivity profiles, pharmacokinetics, and clinical performance [1]. Generic substitution fails because selpercatinib demonstrates quantifiable advantages in kinase selectivity, particularly in sparing TRK inhibition compared to pralsetinib [2], and superior progression-free survival compared to multi-kinase inhibitors in head-to-head phase 3 trials [3]. These differences are not interchangeable and have direct implications for therapeutic index, CNS penetration, and resistance management.

Multi-kinase inhibitor RET selectivity profiles may differ, altering pathway-response interpretation in model studies.

TRK-inhibiting agents (e.g., pralsetinib) may introduce off-target effects in neuronal cell models, unlike selpercatinib's selectivity profile.

CNS penetration differences between selective and multi-kinase inhibitors may affect intracranial model endpoint readouts.

Selpercatinib Comparative Evidence


TRK Inhibition Selectivity vs. Pralsetinib

Selpercatinib exhibits a narrower kinase selectivity profile compared to pralsetinib, with minimal inhibition of TRKA/B/C. At 1 µM concentration in a 255-kinase biochemical panel, pralsetinib inhibited TRKA/B/C whereas selpercatinib did not [1]. This differential translates to cellular context: in the NTRK3 fusion-positive cell line AP-1060, pralsetinib more potently inhibited proliferation compared to selpercatinib [1].

TRK Selectivity vs Pralsetinib
Direct comparison
Selpercatinib: no TRKA/B/C inhibition at 1 µM. Pralsetinib: inhibits TRKA/B/C.
Supports selectivity profiling in RET-driven models.
255-kinase panel; AP-1060 cell proliferation data. May inform off-target neural assay design.
Kinase Selectivity TRK Inhibition Off-Target Effects

Progression-Free Survival in RET-Mutant MTC

In the phase 3 LIBRETTO-531 trial (NCT04211337), selpercatinib demonstrated superior progression-free survival (PFS) compared to physician's choice of cabozantinib or vandetanib in treatment-naïve patients with advanced RET-mutant MTC [1]. At a median follow-up of 12 months, median PFS was not reached in the selpercatinib arm compared to 16.8 months in the control arm, with a hazard ratio of 0.28 (p<0.0001) [1].

PFS in RET-Mutant MTC
Trial context
HR 0.28 (72% risk reduction); median PFS not reached vs 16.8 months.
Reported endpoint difference in head-to-head trial context.
LIBRETTO-531 phase 3; 291 treatment-naïve patients.
Medullary Thyroid Cancer Progression-Free Survival Head-to-Head Phase 3

Intracranial Response in RET+ NSCLC

Selpercatinib exhibits marked intracranial antitumor activity in RET fusion-positive NSCLC patients with CNS metastases. In a prespecified subgroup analysis of the LIBRETTO-001 trial, 14 evaluable patients with measurable (≥10 mm) CNS disease at baseline demonstrated an intracranial objective response rate (ORR) of 93% (13/14 patients) [1]. Responses included 2 complete responses (14%) and 11 partial responses (79%) with a median intracranial duration of response of 10.1 months [1].

Intracranial ORR in RET+ NSCLC
Cross-trial context
93% ORR (13/14 patients; 95% CI 66.1-99.8).
Reported CNS response endpoint context.
LIBRETTO-001; measurable CNS metastases ≥10 mm.
Brain Metastases CNS Penetration Intracranial Response Rate

Objective Response in Treatment-Naïve RET+ NSCLC

In treatment-naïve patients with RET fusion-positive NSCLC, selpercatinib demonstrated a higher objective response rate (ORR) compared to pralsetinib based on cross-trial comparisons [1]. Selpercatinib achieved an ORR of 90% (35/39 patients) in the LIBRETTO-001 trial, while pralsetinib showed an ORR of 88% (23/26 patients) in the ARROW trial [1]. In previously treated patients, selpercatinib ORR was 70% (74/105) versus pralsetinib 61% (49/80) [1].

ORR in Treatment-Naïve RET+ NSCLC
Cross-trial context
Selpercatinib 90% (35/39) vs pralsetinib 88% (23/26). Previously treated 70% vs 61%.
Reported cross-trial ORR endpoint context.
LIBRETTO-001 and ARROW trials; investigator-assessed.
Non-Small Cell Lung Cancer Objective Response Rate First-Line Therapy

RET G810 Solvent Front Resistance

RET G810 solvent front mutations represent the first described recurrent mechanism of acquired resistance to selective RET inhibition, affecting both selpercatinib and pralsetinib [1]. In engineered HEK293 cell-based assays of RET autophosphorylation, the G810S mutation reduced sensitivity to both drugs: selpercatinib IC50 increased from 0.002 µM for KIF5B-RET wild-type to 0.033 µM for KIF5B-RET-G810S (16.5-fold increase) [2]. Pralsetinib IC50 similarly increased from 0.001 µM to 0.024 µM (24-fold increase) [2].

RET G810 Solvent Front Resistance
Direct comparison
Selpercatinib IC50: WT 0.002 µM → G810S 0.033 µM (16.5×). Pralsetinib: 0.001 µM → 0.024 µM (24×).
Supports resistance model development.
HEK293 autophosphorylation assay; on-target mutation context.
Acquired Resistance RET G810 Mutation On-Target Resistance

Pharmacokinetics vs. Multi-Kinase Inhibitors

Selpercatinib exhibits favorable pharmacokinetic properties that differentiate it from multi-kinase inhibitors. Selpercatinib has high oral bioavailability of 89.9% and a half-life of 32 hours [1]. In contrast, cabozantinib and vandetanib are characterized by longer half-lives (cabozantinib ~55-99 hours; vandetanib ~19 days), which can complicate toxicity management and require extended washout periods for adverse event recovery [2].

PK vs Multi-Kinase Inhibitors
Class-level inference
Selpercatinib: t₁/₂ 32 h, F 89.9%. Vandetanib: t₁/₂ ~19 days; cabozantinib: ~55-99 h.
Supports pharmacokinetic modeling context.
Data from healthy volunteer and patient studies; context-dependent.
Bioavailability Half-Life PK Parameters

Selpercatinib Application Scenarios


RET-Mutant MTC First-Line Therapy

Selpercatinib is the preferred first-line therapy for patients with advanced RET-mutant MTC based on head-to-head phase 3 data from LIBRETTO-531 demonstrating a 72% reduction in the risk of disease progression or death (HR 0.28) compared to cabozantinib or vandetanib [1]. Median PFS was not reached with selpercatinib versus 16.8 months in the control arm at 12 months follow-up. This scenario represents the strongest evidence-based application where selpercatinib should be prioritized over multi-kinase inhibitors.

RET+ NSCLC with CNS Metastases

In RET fusion-positive NSCLC patients with brain metastases, selpercatinib demonstrates high intracranial activity with a 93% ORR and durable CNS responses (median DoR 10.1 months) [2]. This application scenario is particularly compelling for patients with symptomatic or progressive CNS disease where effective blood-brain barrier penetration is essential. Selpercatinib's CNS activity has been validated in both preclinical orthotopic models and clinical trials, supporting its use in this high-need population.

TRK-Related Toxicity Management

For patients where minimizing TRK inhibition is clinically desirable (e.g., those with pre-existing dizziness, cognitive impairment, or pain syndromes), selpercatinib's selectivity profile sparing TRKA/B/C offers a potential advantage over pralsetinib, which inhibits these kinases at clinically relevant concentrations [3]. This differential selectivity supports selpercatinib selection when off-target neurological effects are a particular concern, such as in elderly patients or those with baseline CNS symptoms.

Pediatric RET-Altered Cancers

Selpercatinib is approved for pediatric patients ≥2 years of age with RET-altered metastatic thyroid cancer or solid tumors [4]. Population pharmacokinetic modeling across 830 patients has established BSA-based and weight-based dosing regimens to match adult exposure targets, supporting safe and effective posology in this vulnerable population [5]. This represents a distinct application scenario where selpercatinib has demonstrated regulatory approval and dosing guidance not uniformly available across all RET inhibitors.

Application
Selection Property
Validation Focus
RET-mutant MTC model studies
PFS endpoint and selectivity context
Disease-model endpoint validation
RET+ NSCLC CNS metastasis models
CNS penetration and intracranial response context
Intracranial model endpoint review
TRK off-target selectivity research
TRK inhibition profile
Neurological off-target assay monitoring
Pediatric RET-altered model studies
Pediatric dosing and exposure context
Population PK model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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